molecular formula C24H33FO6 B7797228 flurandrenolide

flurandrenolide

Cat. No.: B7797228
M. Wt: 436.5 g/mol
InChI Key: POPFMWWJOGLOIF-CCRGDLLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flurandrenolide is a synthetic fluorinated corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly employed in the treatment of corticosteroid-responsive dermatoses, such as eczema, psoriasis, and dermatitis. This compound is available in various forms, including creams, ointments, and polyethylene tapes with adhesive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Flurandrenolide is synthesized through a series of chemical reactions starting from a steroidal backbone. The synthesis involves the introduction of a fluorine atom at the 6α position and the formation of a cyclic acetal with acetone at the 16α,17α positions. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound meets the United States Pharmacopeia (USP) standards. The final product is preserved in tight containers in a cold place, protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Flurandrenolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and fluorinated derivatives of the steroidal backbone, which retain the anti-inflammatory properties of this compound .

Scientific Research Applications

Flurandrenolide has a wide range of scientific research applications, including:

Mechanism of Action

Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound inhibits the biosynthesis of prostaglandins and leukotrienes by inducing the synthesis of lipocortins, which inhibit phospholipase A2 .

Comparison with Similar Compounds

Flurandrenolide is unique among corticosteroids due to its specific fluorination and acetal formation, which enhance its potency and stability. Similar compounds include:

This compound’s unique structural features, such as the 6α-fluoro and 16α,17α-acetal groups, contribute to its enhanced efficacy and stability, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPFMWWJOGLOIF-CCRGDLLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)CCC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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